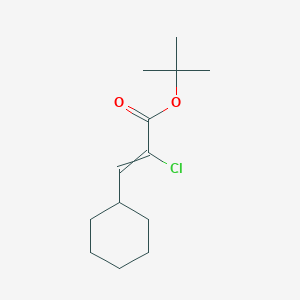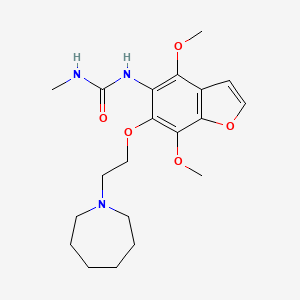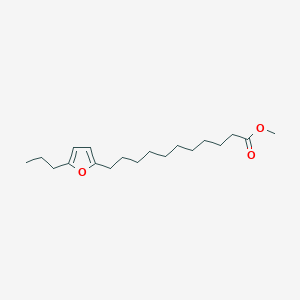
Methyl 11-(5-propylfuran-2-YL)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-(5-propylfuran-2-YL)undecanoate is a furan fatty acid ester, a class of compounds known for their unique structural features and potential biological activities. This compound features a furan ring substituted with a propyl group at the 5-position and an undecanoate chain esterified with a methyl group. Furan fatty acids are found in various natural sources and have been studied for their antioxidant properties and potential health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(5-propylfuran-2-YL)undecanoate typically involves the esterification of 11-(5-propylfuran-2-YL)undecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated sample preparation systems can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-(5-propylfuran-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
Methyl 11-(5-propylfuran-2-YL)undecanoate has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of furan fatty acids and their derivatives.
Biology: Investigating its potential antioxidant properties and effects on cellular processes.
Medicine: Exploring its potential as a biomarker for certain metabolic conditions and its therapeutic potential in treating oxidative stress-related diseases.
Industry: Used in the development of functional foods and nutraceuticals due to its potential health benefits
Mecanismo De Acción
The mechanism of action of methyl 11-(5-propylfuran-2-YL)undecanoate involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets and pathways involved in cellular redox regulation and inflammation .
Comparación Con Compuestos Similares
Methyl 11-(5-propylfuran-2-YL)undecanoate can be compared with other furan fatty acids, such as:
11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid: Known for its potent antioxidant properties.
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid: Another furan fatty acid with similar structural features and biological activities.
9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid: A shorter-chain furan fatty acid with distinct reactivity and applications
These compounds share the furan ring structure but differ in the length and substitution pattern of their alkyl chains, which can influence their reactivity and biological activities.
Propiedades
Número CAS |
64137-45-7 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 11-(5-propylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C19H32O3/c1-3-12-17-15-16-18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
IXFJLFVQLGNLLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


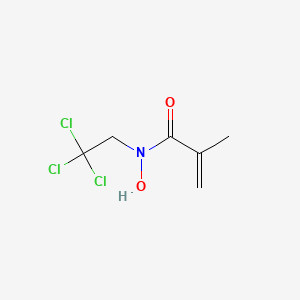
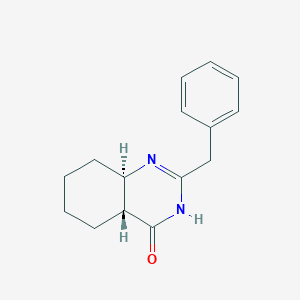
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
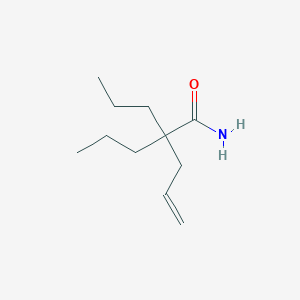
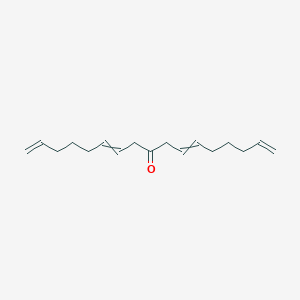
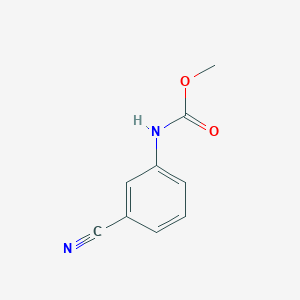
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
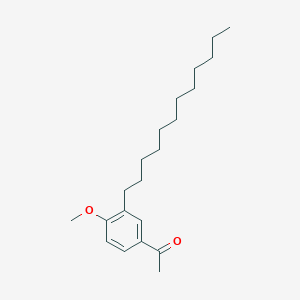
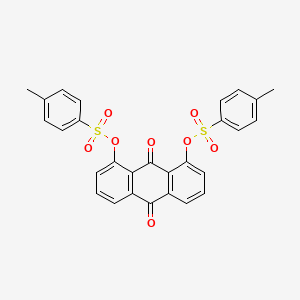
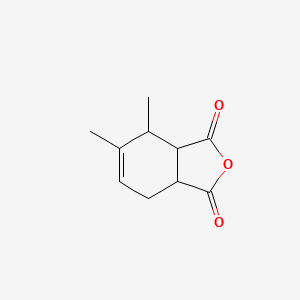
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
